3,4-Difluoro-L-phénylalanine

Vue d'ensemble

Description

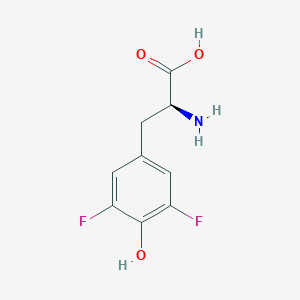

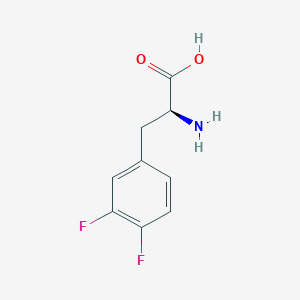

3,4-Difluoro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is used for producing high-quality peptides . The empirical formula is C24H19F2NO4 .

Synthesis Analysis

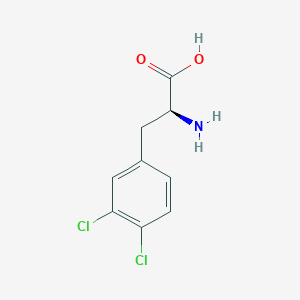

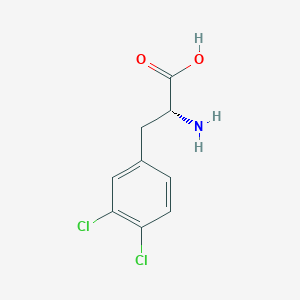

The synthesis of 3,4-Difluoro-L-phenylalanine involves the use of Fmoc solid-phase peptide synthesis . A detailed synthetic approach to prepare D- or L-fluorinated phenylalanines and their pharmaceutical applications has been discussed in a paper .Molecular Structure Analysis

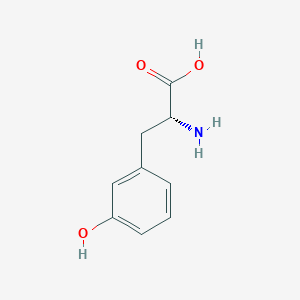

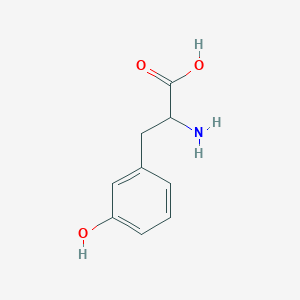

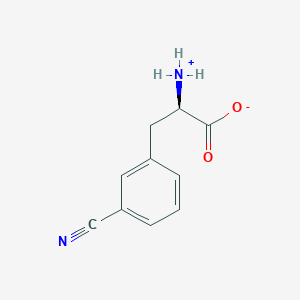

The molecular structure of 3,4-Difluoro-L-phenylalanine contains a total of 23 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis

The molecular weight of 3,4-Difluoro-L-phenylalanine is 201.17007 g/mol . The SMILES string is NC(Cc1ccc(F)c(F)c1)C(O)=O .Applications De Recherche Scientifique

3,4-Difluoro-L-phénylalanine : Analyse complète des applications de la recherche scientifique

Intermédiaires pharmaceutiques : La this compound est utilisée comme intermédiaire pharmaceutique en raison de sa capacité à moduler diverses propriétés telles que l’acidité, la basicité, l’hydrophobicité et la biodisponibilité des analogues .

Inhibition enzymatique : Ce composé a des applications potentielles en tant qu’inhibiteur enzymatique, ce qui peut être crucial dans le développement d’agents thérapeutiques .

Agents thérapeutiques : Les phénylalanines fluorées comme la this compound jouent un rôle important dans la création d’agents thérapeutiques en raison de leurs propriétés uniques qui affectent la structure et la fonction des protéines .

Imagerie topographique de l’écosystème tumoral : Le composé est également utilisé dans l’imagerie topographique des écosystèmes tumoraux à l’aide de la TEP (tomographie par émission de positons), offrant des informations précieuses sur les processus biologiques au sein des tumeurs .

Synthèse peptidique : En science des matériaux et en synthèse peptidique, la this compound est appréciée pour sa capacité à former des structures secondaires stables dans les peptides et les protéines, telles que les hélices et les bêta-tours .

Biotraitement et culture cellulaire : Il trouve des applications dans le biotraitement et la culture cellulaire, contribuant à divers aspects du développement et de la production pharmaceutiques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3,4-Difluoro-l-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes.

Mode of Action

It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Biochemical Pathways

Fluorinated amino acids (faas) have been found to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties .

Result of Action

They have played an important role as enzyme inhibitors as well as therapeutic agents .

Action Environment

It is known that the effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Analyse Biochimique

Cellular Effects

Fluorinated phenylalanines have been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and stability .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Fluorinated compounds have been shown to have unique stability profiles, which could influence their long-term effects on cellular function .

Metabolic Pathways

3,4-Difluoro-l-phenylalanine is likely involved in similar metabolic pathways as phenylalanine, potentially interacting with enzymes and cofactors involved in these pathways .

Transport and Distribution

It is likely that the compound interacts with transporters and binding proteins in a similar manner to phenylalanine .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles in a similar manner to phenylalanine .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAWYXDDKCVZTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351993 | |

| Record name | 3,4-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-90-5 | |

| Record name | 3,4-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.